
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(3-fluoropyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(3-fluoropyridin-4-yl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, often starting with a substitution reaction. For example, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involved a substitution reaction using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . This suggests that the synthesis of the compound may also involve a substitution reaction, possibly using a cyclopropylpyrimidin-4-yl derivative and a fluoropyridin-4-yl derivative as starting materials.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction studies, which often reveal that the piperidine ring adopts a chair conformation . It is reasonable to assume that the piperidine ring in the compound of interest would also adopt a similar conformation. Additionally, the presence of various substituents can lead to a range of intermolecular interactions, such as hydrogen bonds and π-π interactions, which can stabilize the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic properties. For instance, the HOMO-LUMO energy gap and other electronic parameters evaluated through density functional theory calculations can provide insights into the reactivity and stability of the molecule . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which are crucial for understanding the compound's behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic techniques, including IR, NMR, and MS studies . These techniques can provide detailed information about the functional groups present and the overall molecular structure. The thermal stability of such compounds is often analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which can reveal the temperature range in which the compound is stable . For the compound , similar analytical techniques would likely be employed to determine its physical and chemical properties.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Antagonistic Properties and Clinical Potential : A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds with robust P2X7 receptor occupancy at low doses in rats. One compound showed notable solubility and tolerability, advancing into phase I clinical trials to assess safety and tolerability in healthy human subjects for the treatment of mood disorders (Chrovian et al., 2018).
Antimicrobial and Antitubercular Activities
Antitubercular Activity : Bisht et al. (2010) synthesized a series of compounds evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds showed significant minimum inhibitory concentration (MIC) values, with one compound exhibiting 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages (Bisht et al., 2010).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Structural and Chemical Properties
- Structural Exploration and Antiproliferative Activity : Prasad et al. (2018) prepared a novel compound and evaluated it for antiproliferative activity. The compound's structure was characterized using various spectral studies, and its molecular structure is stabilized by both inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Neuropharmacological Applications
- Serotonin Receptor Agonism : Vacher et al. (1999) aimed to improve the oral bioavailability of a structural class of 5-HT1A receptor agonists by incorporating a fluorine atom, enhancing the 5-HT1A agonist activity in rats after oral administration. This research suggests the potential antidepressant properties of these compounds (Vacher et al., 1999).
Propriétés
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-10-21-6-3-15(16)19(25)24-7-4-13(5-8-24)11-26-18-9-17(14-1-2-14)22-12-23-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSPSHWBYQPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

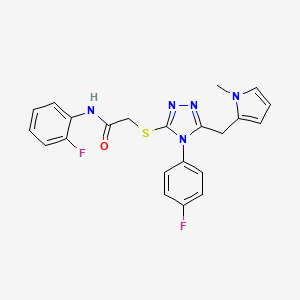
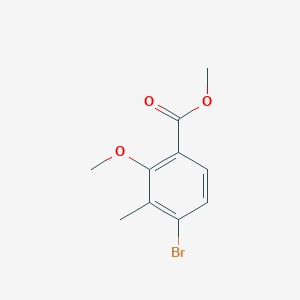
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
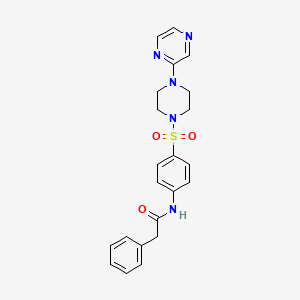
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
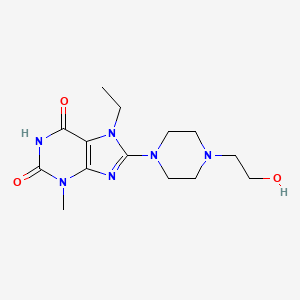
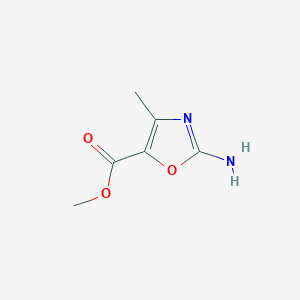
![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
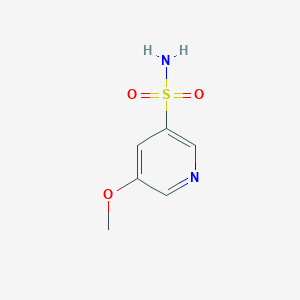
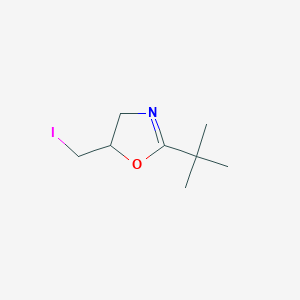
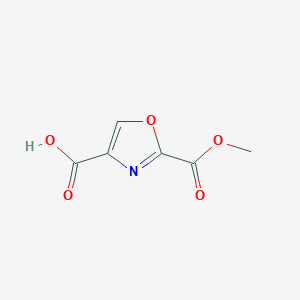
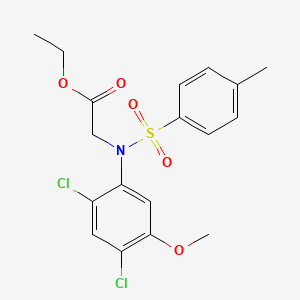
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)